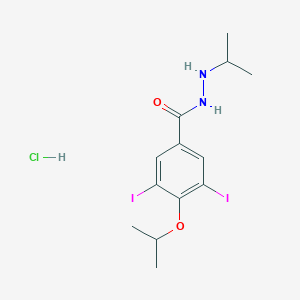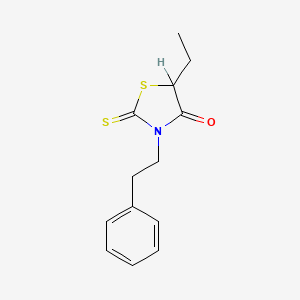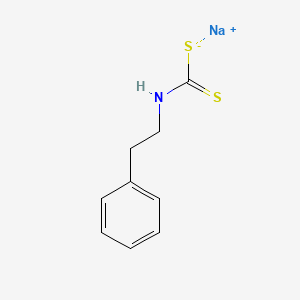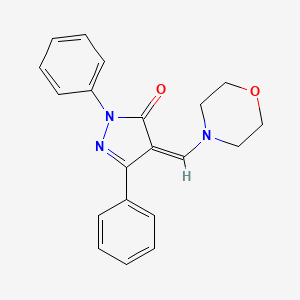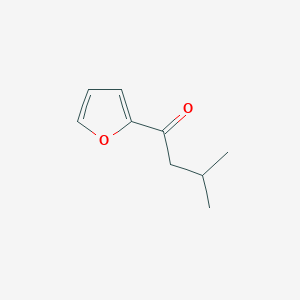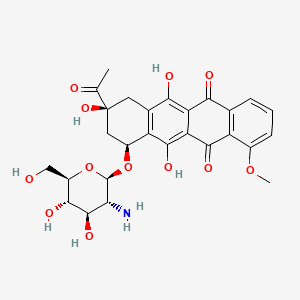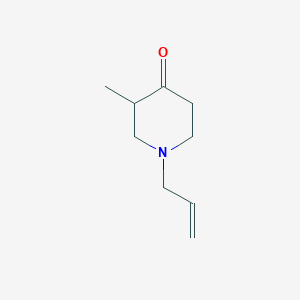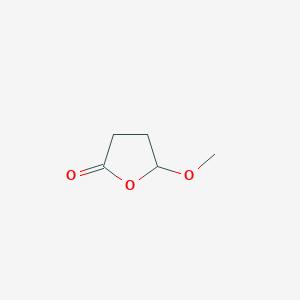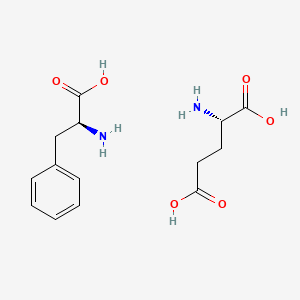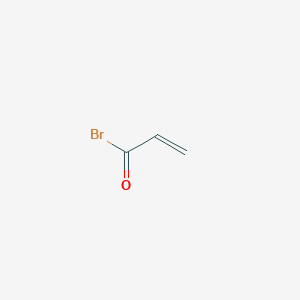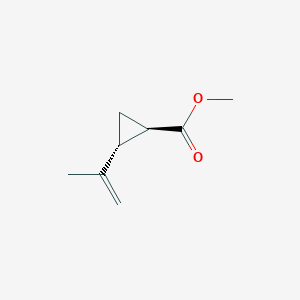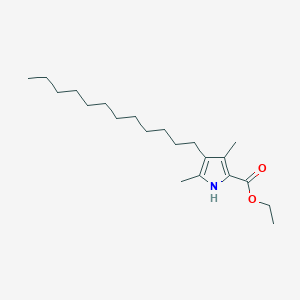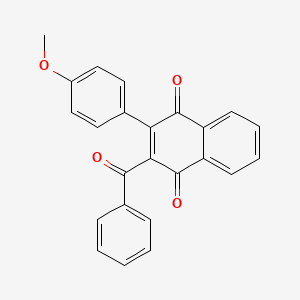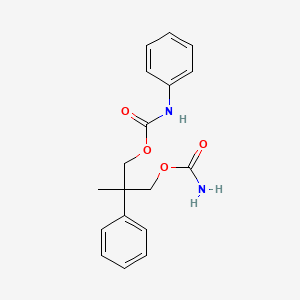
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenylcarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate typically involves the reaction of 2-Methyl-2-phenyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenylcarbamates.
Scientific Research Applications
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-propanediol
- 2-Phenyl-1,3-propanediol
- 2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate
Uniqueness
2-Methyl-2-phenyl-1,3-propanediol carbamate phenylcarbamate is unique due to the presence of both carbamate and phenylcarbamate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality sets it apart from similar compounds that may only contain one type of functional group.
Properties
CAS No. |
25451-76-7 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3-carbamoyloxy-2-methyl-2-phenylpropyl) N-phenylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(12-23-16(19)21,14-8-4-2-5-9-14)13-24-17(22)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
KHYQRBMKDBGYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)N)(COC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


